Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate
Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group in organic synthesis, particularly for amino acids and peptides. The tert-butoxycarbonyl (Boc) group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for temporary protection of amine functionalities during multi-step synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate typically involves the reaction of methyl 3-amino-2-oxopropanoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for precise control of reaction conditions and can lead to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Acidic Conditions: TFA, hydrochloric acid (HCl) in methanol.
Basic Conditions: Sodium hydroxide, DMAP.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine.
Substituted Derivatives: Nucleophilic substitution can lead to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The primary function of Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate is to protect amine groups during chemical synthesis. The Boc group stabilizes the amine by forming a carbamate, which is resistant to nucleophilic attack and base hydrolysis . The protection is removed under acidic conditions, where the Boc group is cleaved, releasing the free amine and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate is unique due to its specific structure, which combines the Boc-protected amine with an ester functionality. This dual functionality allows it to be used in a wide range of synthetic applications, providing both protection and reactivity in a single molecule.
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h5H2,1-4H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYJAMKUNNLAAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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